

# Application Note: Characterization of Diethyl Carbonate using Infrared (IR) Spectroscopy

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Compound of Interest		
Compound Name:	Diethyl carbonate	
Cat. No.:	B041859	Get Quote

#### Abstract

This application note provides a detailed protocol for the characterization of **diethyl carbonate** (DEC) using Fourier Transform Infrared (FTIR) spectroscopy. **Diethyl carbonate** is a versatile solvent with applications in various industries, including as a component in electrolytes for lithium-ion batteries and as a solvent for pharmaceuticals.[1] Infrared spectroscopy is a rapid and non-destructive analytical technique that provides a molecular fingerprint of a compound, making it an invaluable tool for identification, purity assessment, and quality control. This document outlines the experimental procedure for acquiring the IR spectrum of **diethyl carbonate** using the Attenuated Total Reflectance (ATR) technique and presents the characteristic vibrational frequencies and their assignments.

## Introduction

**Diethyl carbonate** (C<sub>5</sub>H<sub>10</sub>O<sub>3</sub>) is a carbonate ester that is a colorless liquid with a mild odor.[2] Its molecular structure, containing a central carbonate group flanked by two ethyl groups, gives rise to a characteristic infrared spectrum. The principal vibrational modes observed in the IR spectrum correspond to the stretching and bending of its functional groups, primarily the carbonyl (C=O) group, the C-O bonds of the ester linkage, and the C-H bonds of the ethyl groups. By analyzing the positions and intensities of the absorption bands in the IR spectrum, one can confirm the identity of **diethyl carbonate** and assess its purity.

# **Experimental Protocol**

# Methodological & Application





This protocol details the steps for acquiring an FTIR spectrum of a liquid sample, such as **diethyl carbonate**, using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a widely used sampling technique for liquids and solids as it requires minimal to no sample preparation.[3][4]

#### 2.1. Materials and Equipment

- FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[5] [6][7]
- Diethyl carbonate (analytical grade)
- Pipette or dropper
- Lint-free wipes
- Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)[8]

#### 2.2. Procedure

- Instrument Setup:
  - Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
  - Set the desired spectral range, typically from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.[6]
  - Select an appropriate resolution (e.g., 4 cm<sup>-1</sup>) and the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.[6]
- Background Spectrum Acquisition:
  - Before introducing the sample, a background spectrum must be collected. This spectrum
    will account for the absorbance of the ambient atmosphere (e.g., CO<sub>2</sub> and water vapor)
    and the ATR crystal itself.
  - Ensure the ATR crystal surface is clean and dry.[8]
  - Acquire the background spectrum.



#### • Sample Analysis:

- Place a small drop (1-2 drops) of diethyl carbonate onto the center of the ATR crystal,
   ensuring the crystal surface is completely covered.[8]
- If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.[8]
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

#### Cleaning:

- After the measurement is complete, carefully remove the diethyl carbonate from the ATR crystal using a lint-free wipe.
- Clean the crystal surface with a wipe soaked in a suitable solvent like isopropanol, and then allow it to dry completely.[8]

### **Data Presentation**

The infrared spectrum of **diethyl carbonate** is characterized by several strong absorption bands. The table below summarizes the key vibrational frequencies and their corresponding assignments.

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
~2980 - 2880	C-H asymmetric and symmetric stretching	Alkyl (CH3, CH2)
~1745	C=O stretching	Carbonyl
~1260	C-O-C asymmetric stretching	Ester
~1010	C-O-C symmetric stretching	Ester
~790	O-C-O bending	Carbonate



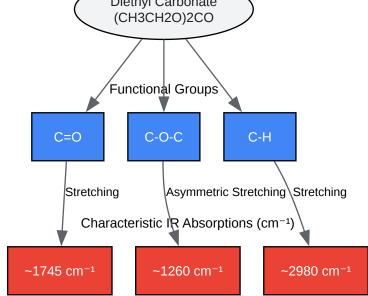
Note: The exact peak positions may vary slightly depending on the instrument and sampling conditions.

# Visualization of Experimental Workflow and Molecular Vibrations

The following diagrams illustrate the experimental workflow for IR analysis and the relationship between the functional groups of **diethyl carbonate** and their characteristic IR absorptions.



# Functional Groups of Diethyl Carbonate and IR Absorptions Diethyl Carbonate



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